Benzyltrimethylammonium iodide (BTMAI) is a synthetic quaternary ammonium compound frequently employed in scientific research as a tool for investigating the structure and function of the nicotinic acetylcholine receptor (nAChR). [, , , , , , ] While structurally similar to the endogenous nAChR agonist acetylcholine, BTMAI exhibits a significantly higher affinity for the receptor. This property, coupled with its ability to be readily modified for use as an affinity label, has cemented its importance in nAChR research.
BTMAI, specifically its derivative 4-(N-maleimido)benzyltrimethylammonium iodide (MBTA), is widely utilized in affinity labeling studies targeting the nAChR. [, , , , , ] MBTA carries a maleimide group that reacts specifically with the sulfhydryl group of cysteine residues located within or near the acetylcholine binding site of the receptor. [, , , , , ] This covalent modification allows for the identification and isolation of the acetylcholine-binding subunit of the receptor. [, , , , , ]
The mechanism of action of BTMAI and its derivatives primarily revolves around their interaction with the nAChR. By mimicking the structure of acetylcholine, BTMAI can bind with high affinity to the acetylcholine-binding site on the receptor. [, , , , , ] This binding event can either activate the receptor, leading to downstream signaling, or block the binding of other ligands, effectively inhibiting receptor function. [, , , , , ] When utilized as an affinity label like MBTA, the covalent modification of cysteine residues within the binding site provides crucial information about the receptor's structure and the spatial arrangement of amino acids involved in ligand binding. [, , , , , ]
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: